molecular formula C7H7BrN2O3S B8661773 2-(5-Bromopyridin-3-ylsulfonyl)acetamide

2-(5-Bromopyridin-3-ylsulfonyl)acetamide

Cat. No. B8661773
M. Wt: 279.11 g/mol
InChI Key: IRIXXSQVQFPGKB-UHFFFAOYSA-N
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Patent
US08575184B2

Procedure details

To a solution of methyl 2-(5-bromopyridin-3-ylsulfonyl)acetate (0.2 g, 0.67 mmol) was added 5% ammonia in methanol (10 mL). Upon completion of addition, the reaction mixture was stirred at 60° C. for 4 h. After this time, the reaction mixture was allowed to cool to room temperature. Once at the prescribed temperature, the reaction mixture was concentrated under reduced pressure to afford 2-(5-bromopyridin-3-ylsulfonyl)acetamide (0.2 g) as a white solid. LCMS Method W: retention time 0.92 min; [M−1]=277.0.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([S:8]([CH2:11][C:12]([O:14]C)=O)(=[O:10])=[O:9])[CH:5]=[N:6][CH:7]=1.[NH3:16]>CO>[Br:1][C:2]1[CH:3]=[C:4]([S:8]([CH2:11][C:12]([NH2:16])=[O:14])(=[O:10])=[O:9])[CH:5]=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)S(=O)(=O)CC(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 60° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
Once at the prescribed temperature, the reaction mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=C(C=NC1)S(=O)(=O)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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